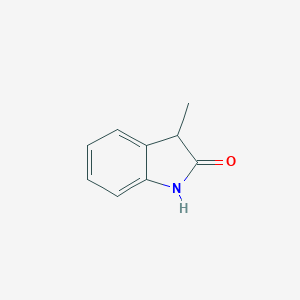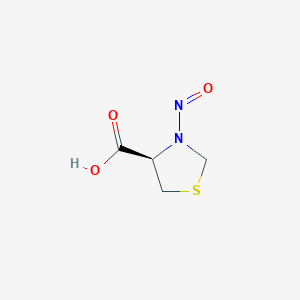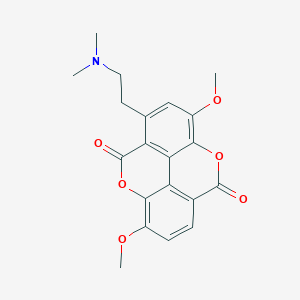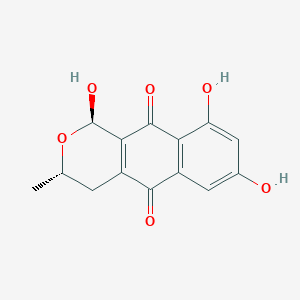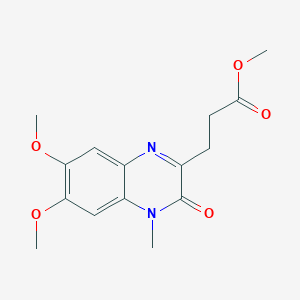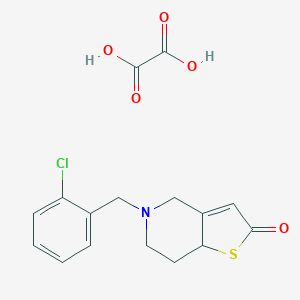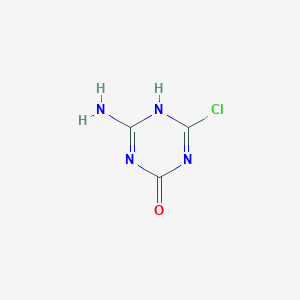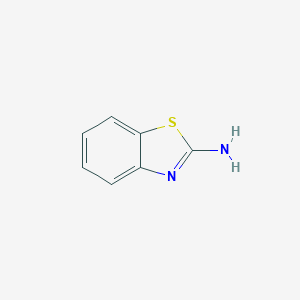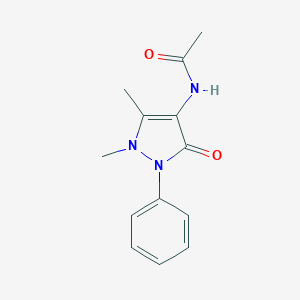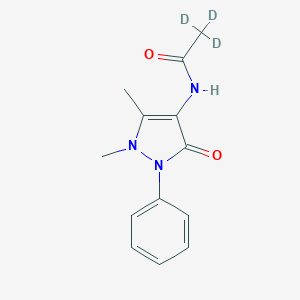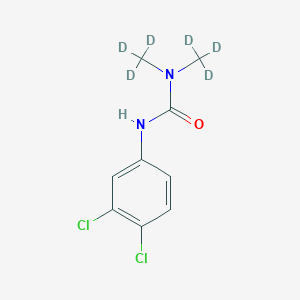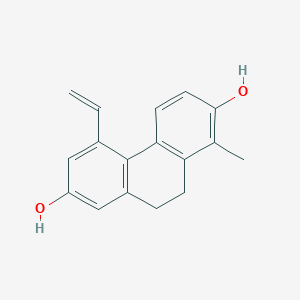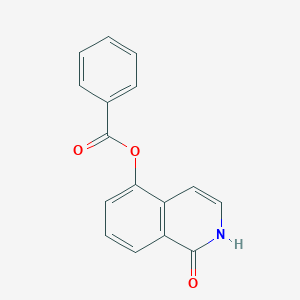
5-Benzoyloxy-1(2H)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a yellow crystalline powder and is commonly used in medical, environmental, and industrial research.
Mechanism of Action
Target of Action
The primary target of (1-oxo-2H-isoquinolin-5-yl) benzoate, also known as 1-hydroxyisoquinolin-5-yl benzoate, is the recombinant full-length mouse PARP-2 . PARP-2, or Poly (ADP-ribose) polymerase 2, is a protein involved in DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP-2, by inhibiting its activity This interaction results in changes at the molecular level, affecting the normal function of the protein
Biochemical Pathways
Isoquinolines, the class of compounds to which (1-oxo-2H-isoquinolin-5-yl) benzoate belongs, are known to demonstrate a wide range of biological activities . They are important components of many biologically active products due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs . .
Result of Action
Isoquinoline derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-malarial, and other therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-oxo-2H-isoquinolin-5-yl) benzoate typically involves the reaction of isoquinoline derivatives with benzoic acid or its derivatives. One common method includes the condensation of isoquinoline-5-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for (1-oxo-2H-isoquinolin-5-yl) benzoate often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(1-oxo-2H-isoquinolin-5-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(1-oxo-2H-isoquinolin-5-yl) benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-5-carboxylic acid: Shares a similar core structure but lacks the benzoate moiety.
Quinoline derivatives: Similar in structure but differ in the position and type of substituents.
Benzoyl derivatives: Compounds with a benzoyl group attached to various heterocycles.
Uniqueness
(1-oxo-2H-isoquinolin-5-yl) benzoate is unique due to its combined isoquinoline and benzoate structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its individual components.
Properties
IUPAC Name |
(1-oxo-2H-isoquinolin-5-yl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWUPFYTTMMSTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349766 |
Source


|
| Record name | (1-oxo-2H-isoquinolin-5-yl) benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370872-09-6 |
Source


|
| Record name | (1-oxo-2H-isoquinolin-5-yl) benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
